molecular formula C16H13N5O3 B2991043 methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate CAS No. 1351642-10-8

methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate

Cat. No.: B2991043
CAS No.: 1351642-10-8
M. Wt: 323.312
InChI Key: PTPGTIWGOZXPFI-UHFFFAOYSA-N
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Description

Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a methyl benzoate derivative featuring a pyridazine ring substituted with a pyrazole group at the 6-position and an amide linkage at the 3-position. This compound belongs to a class of agrochemicals characterized by heterocyclic substituents, which are critical for biological activity.

Properties

IUPAC Name

methyl 2-[(6-pyrazol-1-ylpyridazine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-24-16(23)11-5-2-3-6-12(11)18-15(22)13-7-8-14(20-19-13)21-10-4-9-17-21/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPGTIWGOZXPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate typically involves multiple steps, starting with the formation of the pyridazine ring followed by the introduction of the pyrazole group and the benzoate moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyridazine ring.

  • Substitution Reactions: Subsequent substitution reactions introduce the pyrazole group at the desired position on the pyridazine ring.

  • Esterification: The final step often involves esterification to attach the benzoate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole group, in particular, is known to bind to certain enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of the Target Compound :

  • Core : Methyl benzoate.
  • Substituents :
    • Pyridazine ring : A six-membered aromatic ring with two nitrogen atoms.
    • Pyrazole group : A five-membered heterocycle with two adjacent nitrogen atoms.
    • Amide linkage : Connects the pyridazine to the benzoate core.

Comparison with Analogous Compounds :

Compound Name (Use) Substituent Groups Key Functional Groups Reported Use
Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate (Hypothetical) Pyridazine, pyrazole, amide Amide, ester Potential herbicide
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate Pyrimidinyloxy, methoxyiminoethyl Ether, oxime Herbicide (pyriminobac-methyl)
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate Dichlorophenoxy, phenoxypropanoate Phenoxy, ester Herbicide (diclofop-methyl)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazinylamino, sulfonylurea Sulfonylurea, ester Herbicide (metsulfuron-methyl)

Key Observations :

Heterocyclic Substituents: The target compound’s pyridazine-pyrazole system is distinct from the pyrimidine or triazine rings found in pyriminobac-methyl or metsulfuron-methyl. Pyridazines are less common in agrochemicals but may offer unique binding properties in enzyme inhibition .

Functional Groups: The amide linkage in the target compound contrasts with the sulfonylurea group in metsulfuron-methyl, which is known to inhibit acetolactate synthase (ALS) in plants . Unlike diclofop-methyl (phenoxypropanoate ester), the target lacks a phenoxy group, suggesting a different mode of action.

Research Implications and Gaps

Mechanistic Studies: The target compound’s amide linkage and pyridazine-pyrazole system warrant investigation into its interaction with plant enzymes (e.g., ALS or protoporphyrinogen oxidase).

Efficacy Trials: Comparative field studies with pyriminobac-methyl and diclofop-methyl could reveal advantages in weed control or crop safety.

Environmental Impact : Stability and degradation pathways should be evaluated, especially given the amide group’s susceptibility to hydrolysis.

Biological Activity

Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The incorporation of various functional groups into the pyrazole structure can enhance its pharmacological profile. This compound is one such derivative that has garnered attention in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, which can lead to therapeutic effects in various disease models.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, a series of pyrazole derivatives have shown significant inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial targets in cancer treatment. This compound may exhibit similar properties due to its structural characteristics .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives possess anti-inflammatory properties. For example, compounds with a pyrazole nucleus have been tested for their ability to reduce edema and inflammation in animal models. This compound could potentially contribute to this therapeutic area by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial activity against various pathogens. The structural features of this compound may enhance its efficacy as an antimicrobial agent, possibly through mechanisms involving membrane disruption or enzyme inhibition .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Antitumor Studies : A study on pyrazole carboxamide derivatives revealed their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain substituents on the pyrazole ring significantly enhanced cytotoxicity and apoptosis induction .
  • Anti-inflammatory Research : Another investigation assessed the anti-inflammatory potential of synthesized pyrazole derivatives in carrageenan-induced edema models. Compounds exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin .
  • Antimicrobial Evaluation : A recent study evaluated the antimicrobial properties of various pyrazole derivatives against bacterial strains, demonstrating significant inhibition rates that warrant further exploration for potential therapeutic applications .

Comparative Analysis of Biological Activities

CompoundAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundPotentially highComparable to indomethacinSignificant inhibition
Other Pyrazole DerivativesHigh against BRAF(V600E)Effective in edema modelsVariable effectiveness

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